Paucin

Descripción

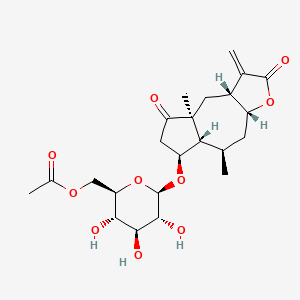

Structure

3D Structure

Propiedades

Número CAS |

26836-43-1 |

|---|---|

Fórmula molecular |

C23H32O10 |

Peso molecular |

468.5 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1 |

Clave InChI |

GUDGKGBWXIZDPA-ZOWPBZTMSA-N |

SMILES |

CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |

SMILES isomérico |

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |

Otros números CAS |

26836-43-1 |

Sinónimos |

paucin |

Origen del producto |

United States |

Foundational & Exploratory

The PACSIN Protein Family: A Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN) family, also known as syndapins, are a group of cytosolic adaptor proteins crucial for a wide range of cellular processes. These proteins play a pivotal role in linking the actin cytoskeleton to membrane dynamics, thereby influencing endocytosis, vesicular trafficking, and signal transduction. The PACSIN family consists of three members in mammals: PACSIN1, PACSIN2, and PACSIN3, each with distinct tissue distribution and specialized functions. This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies used to study the PACSIN protein family, aimed at researchers and professionals in drug development seeking to understand and target pathways involving these versatile proteins.

Structure and Domain Architecture

The PACSIN proteins share a conserved domain architecture, which is fundamental to their function as scaffolding proteins. All three isoforms possess an N-terminal Fer/CIP4 Homology-Bin/Amphiphysin/Rvs (F-BAR) domain and a C-terminal Src Homology 3 (SH3) domain. PACSIN1 and PACSIN2 also contain asparagine-proline-phenylalanine (NPF) motifs in their central linker region, which are absent in PACSIN3.[1]

F-BAR Domain

The F-BAR domain is a defining feature of the PACSIN family and is responsible for sensing and inducing membrane curvature.[1] This domain forms a crescent-shaped dimer that preferentially binds to negatively charged phospholipids (B1166683) in the cell membrane.[2] The concave face of the F-BAR dimer interacts with the membrane, promoting the formation of membrane tubules and invaginations, which are essential for processes like endocytosis.[2] The crystal structure of the human PACSIN1 F-BAR domain has been resolved, providing insights into its membrane-bending mechanism.[3][4]

SH3 Domain

The C-terminal SH3 domain is a protein-protein interaction module that binds to proline-rich domains (PRDs) of various partner proteins.[5] This interaction is crucial for recruiting other proteins to sites of membrane remodeling. Key binding partners for the PACSIN SH3 domain include dynamin, a GTPase essential for vesicle scission, and Neural Wiskott-Aldrich Syndrome Protein (N-WASP), which regulates actin polymerization.[6][7]

Linker Region and NPF Motifs

The region connecting the F-BAR and SH3 domains is less conserved among the three isoforms. In PACSIN1 and PACSIN2, this linker contains one or more NPF motifs.[1] These motifs are recognized by Eps15 Homology (EH) domain-containing proteins, further expanding the interaction network of these PACSIN isoforms and linking them to endosomal trafficking pathways.[5] PACSIN3 lacks NPF motifs but possesses a short proline-rich region.[6]

Domain Architecture of the PACSIN Protein Family

References

- 1. gladstone.org [gladstone.org]

- 2. pax-db.org [pax-db.org]

- 3. Brain tissue expression of PACSIN1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of membrane constriction and tubulation mediated by the F-BAR protein Pacsin/Syndapin - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of PACSIN1 in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C and Casein Kinase Substrate in Neurons 1 (PACSIN1), also known as Syndapin I, is a crucial adaptor protein implicated in a wide array of processes essential for the proper development and function of the nervous system. Its involvement in membrane dynamics, cytoskeletal reorganization, and receptor trafficking places it at a critical nexus of neuronal signaling. This technical guide provides an in-depth exploration of the core functions of PACSIN1 in neuronal development, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers investigating the fundamental mechanisms of neurodevelopment and for professionals engaged in the discovery of novel therapeutic targets for neurological disorders.

Core Functions of PACSIN1 in Neuronal Development

PACSIN1 is a member of the Bin/Amphiphysin/Rvs (BAR) domain protein family, characterized by an N-terminal F-BAR (Fes/CIP4 homology-BAR) domain and a C-terminal SH3 (Src homology 3) domain. This structure enables PACSIN1 to orchestrate membrane remodeling and protein-protein interactions, which are fundamental to its roles in the developing neuron.

Regulation of Neuronal Morphology: Neurite Outgrowth and Dendritic Branching

PACSIN1 is a key player in shaping the intricate architecture of neurons. It is involved in the regulation of neurite formation, branching, and elongation.[1] This function is intrinsically linked to its ability to interact with and recruit proteins that modulate the actin cytoskeleton. PACSIN1 interacts with Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP) and the actin nucleator Cordon Bleu (Cobl), thereby promoting actin filament formation at the plasma membrane, a critical process for the extension and branching of axons and dendrites.[2] Mice lacking PACSIN1 exhibit a reduction in the length and arborization of the dendritic tree of cortical pyramidal neurons.[2]

Synaptogenesis and Dendritic Spine Formation

A critical role for PACSIN1 in neuronal development is its contribution to the formation and maturation of synapses. Gene knockout and RNAi studies have demonstrated that PACSIN1 is a vital postsynaptic coordinator in the formation of excitatory synapses.[3] A deficiency in PACSIN1 leads to significant reductions in both synapse and dendritic spine densities.[3][4] This function is mediated through its SH3 domain, which directly associates with the postsynaptic scaffolding protein ProSAP1/Shank2.[3]

Furthermore, the phosphorylation of PACSIN1 is a key regulatory mechanism in dendritic spine formation. Casein Kinase 2 (CK2) phosphorylates PACSIN1 at Serine 358, a modification that is enhanced by Brain-Derived Neurotrophic Factor (BDNF).[5] This phosphorylation event leads to the dissociation of a protein complex containing PACSIN1, the GTPase Rac1, and its GTPase-activating protein (GAP) NADRIN.[5][6] The release of active, GTP-bound Rac1 then promotes the formation of dendritic spines.[5]

Synaptic Vesicle Endocytosis and Trafficking

At the presynaptic terminal, PACSIN1 is essential for synaptic vesicle endocytosis (SVE), the process of recycling synaptic vesicles after neurotransmitter release.[1][2] This function is dependent on its interaction with dynamin, a large GTPase that mediates the fission of vesicles from the plasma membrane.[2][7] The SH3 domain of PACSIN1 binds to the proline-rich domain of dynamin, and this interaction is regulated by the phosphorylation state of dynamin.[2] Loss of PACSIN1 function leads to defects in presynaptic membrane trafficking, particularly under conditions of high neuronal activity, resulting in an accumulation of endocytic intermediates and a loss of synaptic vesicle size control.[7][8]

Receptor Trafficking and Synaptic Plasticity

PACSIN1 also plays a significant role in the trafficking of neurotransmitter receptors, a process that is fundamental to synaptic plasticity. It has been shown to regulate the surface expression of NMDA receptors containing the NR3A subunit, thereby promoting the maturation of dendritic spines.[5] Additionally, PACSIN1 interacts with Protein Interacting with C-Kinase 1 (PICK1) to regulate the internalization of AMPA receptors, a key mechanism underlying long-term depression (LTD).[9][10] Knockdown of PACSIN1 has been shown to reduce the NMDA-induced internalization of AMPA receptors.[9]

Quantitative Data on PACSIN1 Function

The following tables summarize key quantitative findings from studies investigating the role of PACSIN1 in neuronal development.

| Parameter | Experimental Condition | Result | Reference |

| Dendritic Spine Density | PACSIN1 Knockout (KO) mice | Significant reduction in dendritic spine density. | [3] |

| PACSIN1 RNAi in individual neurons | Significant reduction in dendritic spine density. | [3] | |

| Overexpression of phospho-negative PACSIN1 S358A mutant | ~50% reduction in dendritic spine numbers in hippocampal neurons. | [5] | |

| Synapse Density | PACSIN1 Knockout (KO) mice | Significant reduction of synapse density. | [3] |

| Miniature Excitatory Postsynaptic Current (mEPSC) Frequency | Syndapin I (PACSIN1) RNAi | Reduction in mEPSC frequencies. | [3] |

| AMPA Receptor-mediated Current | shRNA-mediated knockdown of PACSIN1 in CA1 neurons | Enhanced holding current response to bath-applied AMPA, suggesting increased extrasynaptic AMPARs. | [3] |

Table 1: Effects of PACSIN1 manipulation on neuronal morphology and function.

| Interacting Protein | PACSIN1 Domain | Cellular Process | Reference |

| Dynamin 1, 2, 3 | SH3 Domain | Synaptic vesicle endocytosis | [1][2][7][11] |

| N-WASP | SH3 Domain | Actin cytoskeleton reorganization, neurite outgrowth | [2] |

| Cobl | SH3 Domain | Dendritic development | [1][2] |

| ProSAP1/Shank2 | SH3 Domain | Postsynapse formation | [3] |

| PICK1 | SH3 Domain | AMPA receptor internalization | [9] |

| Tau | SH3 Domain | Microtubule stability, AMPA receptor trafficking | [1][10] |

| KCC2 | Not specified | Regulation of synaptic inhibition | [12][13] |

Table 2: Key protein interactors of PACSIN1 in neuronal development.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of PACSIN1 in neuronal development.

Co-Immunoprecipitation (Co-IP) for PACSIN1 Protein Interactions

Objective: To determine if PACSIN1 physically interacts with a putative binding partner in a cellular context.

Methodology:

-

Cell Lysis:

-

Culture cells (e.g., HEK293T cells co-transfected with tagged PACSIN1 and the protein of interest, or primary neurons) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors) on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G agarose (B213101) beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (the "bait") overnight with gentle rotation at 4°C.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins by Western blotting using antibodies against both the "bait" protein and the suspected interacting partner ("prey," e.g., PACSIN1).

-

Western Blotting for PACSIN1 Expression

Objective: To quantify the expression levels of PACSIN1 in cell or tissue lysates.

Methodology:

-

Protein Extraction: Prepare protein lysates from cells or tissues as described in the Co-IP protocol (Step 1). Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for PACSIN1 diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system or X-ray film.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Immunofluorescence for PACSIN1 Localization in Neurons

Objective: To visualize the subcellular localization of PACSIN1 in cultured neurons.

Methodology:

-

Cell Culture and Fixation:

-

Culture primary neurons on poly-D-lysine coated coverslips.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with a primary antibody against PACSIN1 diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

(Optional) Co-stain with antibodies for other neuronal markers (e.g., MAP2 for dendrites, synaptophysin for presynaptic terminals) or a nuclear stain like DAPI.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Image the cells using a confocal or fluorescence microscope.

-

shRNA-mediated Knockdown and Neurite Outgrowth Assay

Objective: To assess the effect of PACSIN1 knockdown on neurite outgrowth.

Methodology:

-

Lentiviral Production and Transduction:

-

Produce lentiviral particles carrying an shRNA construct targeting PACSIN1 and a control (scrambled) shRNA in HEK293T cells.

-

Transduce primary neurons with the lentiviral particles at a low multiplicity of infection (MOI).

-

-

Neurite Outgrowth Assay:

-

After a sufficient time for knockdown (e.g., 72-96 hours), fix the neurons as described in the immunofluorescence protocol.

-

Stain the neurons with an antibody against a neuronal marker such as β-III tubulin or MAP2.

-

Acquire images of the neurons.

-

-

Quantification:

-

Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of the longest neurite and the total number and length of all neurites per neuron.

-

Compare the measurements between the PACSIN1 knockdown and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving PACSIN1.

Caption: BDNF-TrkB signaling pathway leading to PACSIN1 phosphorylation and dendritic spine formation.

Caption: Role of PACSIN1 in recruiting dynamin for synaptic vesicle fission.

Caption: A generalized workflow for co-immunoprecipitation to identify PACSIN1 protein interactions.

Conclusion and Future Directions

PACSIN1 has emerged as a central regulator of multiple facets of neuronal development, from the initial shaping of neuronal processes to the intricate dynamics of synaptic function and plasticity. Its ability to act as a scaffold, linking membrane dynamics with the actin cytoskeleton and a multitude of signaling proteins, underscores its importance. The quantitative data and experimental protocols provided in this guide offer a robust framework for further investigation into the precise molecular mechanisms governed by PACSIN1.

Future research should aim to further elucidate the spatiotemporal regulation of PACSIN1 function, including the roles of its other post-translational modifications. A deeper understanding of how PACSIN1 is integrated into larger signaling networks will be crucial. Given its association with neurological disorders such as schizophrenia, a thorough investigation into the pathological consequences of PACSIN1 dysregulation is warranted.[14] Ultimately, a comprehensive understanding of PACSIN1's role in neuronal development will not only advance our fundamental knowledge of the brain but also pave the way for the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

- 1. PACSIN proteins in vivo: Roles in development and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Regulation of Synapse Weakening through Interactions of the Microtubule Associated Protein Tau with PACSIN1 | Journal of Neuroscience [jneurosci.org]

- 4. PACSIN proteins in vivo: Roles in development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of membrane constriction and tubulation mediated by the F-BAR protein Pacsin/Syndapin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]

- 13. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 14. Casein Kinase 2 Phosphorylation of Protein Kinase C and Casein Kinase 2 Substrate in Neurons (PACSIN) 1 Protein Regulates Neuronal Spine Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Mechanisms of PACSIN3 in Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C and Casein Kinase Substrate in Neurons 3 (PACSIN3), a member of the PACSIN/Syndapin family of scaffolding proteins, is highly expressed in muscle tissue and plays a crucial role in various cellular processes essential for muscle homeostasis and function.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms of PACSIN3 in muscle cells, focusing on its role in endocytosis, cytoskeletal regulation, and its interaction with key signaling molecules. This document summarizes current quantitative data, provides detailed experimental protocols for studying PACSIN3, and visualizes its signaling pathways and experimental workflows to facilitate further research and therapeutic development.

Introduction

PACSIN3 is a multi-domain protein characterized by an N-terminal F-BAR (Fes/CIP4 Homology-Bin/Amphiphysin/Rvs) domain and a C-terminal SH3 (Src Homology 3) domain.[2] The F-BAR domain senses and induces membrane curvature, while the SH3 domain mediates protein-protein interactions, typically by binding to proline-rich domains (PRDs) of target proteins. In muscle cells, PACSIN3 is implicated in the regulation of membrane trafficking, particularly endocytosis, and the organization of the actin cytoskeleton.[2] Its dysfunction has been linked to muscle atrophy and certain genetic muscular disorders, making it a potential target for therapeutic intervention.[2][3]

Core Functions and Interactions of PACSIN3 in Muscle Cells

PACSIN3's primary roles in muscle cells revolve around its ability to orchestrate protein complexes involved in membrane dynamics and cytoskeletal organization.

Regulation of Endocytosis

PACSIN3 is a key regulator of clathrin-mediated endocytosis (CME). It interacts with essential components of the endocytic machinery, including dynamin and N-WASP (Neuronal Wiskott-Aldrich Syndrome Protein), through its SH3 domain.[4] This interaction is crucial for the recruitment of these proteins to sites of vesicle formation and for the subsequent scission of vesicles from the plasma membrane. Overexpression of PACSIN3 has been shown to inhibit transferrin endocytosis, a classic marker for CME, in a dose-dependent manner.[4]

Interaction with the Cation Channel TRPV4

A critical interaction of PACSIN3 in cells, including those in muscle, is with the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel. This interaction is mediated by the binding of the PACSIN3 SH3 domain to a proline-rich domain in the N-terminus of TRPV4. This association modulates the subcellular localization of TRPV4, leading to an increase in its presence at the plasma membrane by potentially inhibiting its endocytosis. This regulation of TRPV4 localization and activity by PACSIN3 is important for cellular responses to mechanical and osmotic stress.

Role in Cytoskeletal Organization

Through its interaction with N-WASP, a key activator of the Arp2/3 complex, PACSIN3 is involved in regulating actin polymerization. This function is vital for various cellular processes in muscle cells, including myoblast fusion, the formation and maintenance of myofibrils, and the structural integrity of the sarcolemma.

Quantitative Data on PACSIN3 in Muscle Cells

The following tables summarize the available quantitative data regarding PACSIN3 interactions and its expression changes under different conditions.

Table 1: Protein-Protein Interactions of PACSIN3

| Interacting Protein | PACSIN3 Domain | Interacting Protein Domain | Method of Detection | Quantitative Data (Representative) | Reference |

| Dynamin | SH3 Domain | Proline-Rich Domain (PRD) | GST Pull-down, Co-IP | - | [4] |

| N-WASP | SH3 Domain | Proline-Rich Domain (PRD) | GST Pull-down, Co-IP | - | [4] |

| TRPV4 | SH3 Domain | Proline-Rich Domain (PRD) | Yeast Two-Hybrid, Co-IP | - | |

| Synaptojanin 1 | SH3 Domain | Proline-Rich Domain (PRD) | GST Pull-down | - | [4] |

Table 2: Regulation of PACSIN3 Expression in Muscle Cells

| Condition | Cell/Tissue Type | Change in Expression | Method of Detection | Quantitative Data (Representative) | Reference |

| IL-6 Treatment (1 ng/ml) | Differentiating Rat Primary Skeletal Myoblasts | Downregulation | Western Blot, qPCR | Protein level decreased (exact fold change not specified) | [3][4] |

| High-Fat Diet-Induced Muscle Atrophy | Mouse Skeletal Muscle | Increased Phosphorylation | Mass Spectrometry | Elevated serine phosphorylation | [3] |

| Hindlimb Unloading | Rat Soleus Muscle | Downregulation (Predicted) | Proteomics | Not specifically reported, but pathways involving cytoskeletal organization are affected | [5] |

Signaling Pathways and Experimental Workflows

PACSIN3 in the Regulation of Endocytosis

The following diagram illustrates the central role of PACSIN3 in recruiting key proteins to the site of clathrin-coated pit invagination, leading to vesicle scission.

References

- 1. Transferrin: assay of myotrophic effects and method for immunocytochemical localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PACSIN proteins in vivo: Roles in development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interleukin-6 affects pacsin3, ephrinA4 expression and cytoskeletal proteins in differentiating primary skeletal myoblasts through transcriptional and post-transcriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Discovery and Characterization of PACSIN Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN) family of proteins, also known as syndapins, are critical players in the intricate orchestration of cellular membrane dynamics and signaling. These adaptor proteins are characterized by their conserved domain architecture, featuring an N-terminal Fer/CIP4 homology-Bin/Amphiphysin/Rvs (F-BAR) domain and a C-terminal Src homology 3 (SH3) domain. This structure positions them as key regulators of membrane curvature and protein-protein interactions, thereby influencing a wide array of cellular processes from endocytosis to cytoskeletal organization. The discovery of three distinct PACSIN isoforms—PACSIN1, PACSIN2, and PACSIN3—has unveiled a layer of specialized function and tissue-specific regulation, making them compelling targets for further investigation in both fundamental research and therapeutic development. This technical guide provides an in-depth overview of the discovery, characterization, and functional roles of the PACSIN isoforms.

Quantitative Data Presentation

The expression of PACSIN isoforms exhibits distinct tissue-specific patterns, which is fundamental to understanding their specialized physiological roles. The following tables summarize the available quantitative and semi-quantitative data on the expression and abundance of each PACSIN isoform across various human tissues.

Table 1: PACSIN1 (Syndapin I) Expression

PACSIN1 is predominantly expressed in the nervous system, consistent with its role in neuronal processes.[1]

| Data Type | Tissue/Cell Type | Expression Level | Source |

| mRNA Expression (RNA-Seq) | Brain (Glioma) | Lower expression correlates with higher tumor grade (p < 0.0001) | GEO: GSE16011[2] |

| Protein Abundance (Mass Spectrometry) | Whole Organism (Integrated) | 0.782 ppm | PaxDb[3] |

| Protein Expression (Immunohistochemistry) | Cerebral Cortex, Hippocampus, Cerebellum | High | Human Protein Atlas[4][5] |

| Protein Expression (Immunohistochemistry) | Peripheral Nerves | Distinct cytoplasmic expression | Human Protein Atlas[6] |

| Protein Expression (Immunohistochemistry) | Most non-neuronal tissues | Negative or weakly stained | Human Protein Atlas[4] |

Table 2: PACSIN2 (Syndapin II) Expression

PACSIN2 is ubiquitously expressed across a wide range of tissues, suggesting its involvement in fundamental cellular processes.[1]

| Data Type | Tissue/Cell Type | Expression Level/Change | Source |

| Protein Abundance (Mass Spectrometry) | Whole Organism (Integrated) | 75.7 ppm | PaxDb[7] |

| Protein Abundance (Mass Spectrometry) | Lymph Node | 172 ppm | PaxDb[8] |

| Protein Abundance (Mass Spectrometry) | Female Gonad | 138 ppm | PaxDb[8] |

| Protein Abundance (Mass Spectrometry) | Testis | 105 ppm | PaxDb[8] |

| Protein Expression (Immunohistochemistry) | Most Tissues | Cytoplasmic expression | Human Protein Atlas[9] |

| Protein Expression (Western Blot) | Autophagy-defective MEFs | ~2-fold higher than autophagy-proficient cells | Stocco et al., 2017[10] |

Table 3: PACSIN3 (Syndapin III) Expression

PACSIN3 expression is most prominent in muscle and lung tissues, indicating a specialized role in these organs.[1]

| Data Type | Tissue/Cell Type | Expression Level | Source |

| mRNA Expression (RNA-Seq) | Heart | High (RPKM 38.4) | NCBI Gene[11] |

| mRNA Expression (RNA-Seq) | Adrenal Gland | High (RPKM 19.1) | NCBI Gene[11] |

| Protein Abundance (Mass Spectrometry) | Rectum | 133 ppm | PaxDb[12] |

| Protein Abundance (Mass Spectrometry) | Adrenal Gland | 121 ppm | PaxDb[12] |

| Protein Abundance (Mass Spectrometry) | Saliva Secreting Gland | 46.9 ppm | PaxDb[12] |

| Protein Expression (Immunohistochemistry) | Skeletal Muscle, Heart Muscle | Cytoplasmic and membranous expression | Human Protein Atlas[13][14] |

| Protein Expression (Immunohistochemistry) | Lung | Detected | Modregger et al., 2000[1] |

Experimental Protocols

The characterization of PACSIN isoforms has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.

Co-Immunoprecipitation (Co-IP) for PACSIN-Dynamin Interaction

This protocol is a generalized procedure for investigating the interaction between a specific PACSIN isoform and its binding partner, dynamin.

1. Cell Lysis:

-

Culture cells (e.g., HEK293T or a relevant neuronal cell line for PACSIN1) to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

2. Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G agarose (B213101) beads to the cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Collect the supernatant, being careful not to disturb the bead pellet.

3. Immunoprecipitation:

-

Add a primary antibody specific to the PACSIN isoform of interest (or a tag if using overexpressed, tagged proteins) to the pre-cleared lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G agarose beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer (or a wash buffer with lower detergent concentration).

5. Elution and Analysis:

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads by centrifugation and collect the supernatant.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against dynamin and the PACSIN isoform.

Yeast Two-Hybrid (Y2H) Screening for PACSIN Interacting Proteins

This protocol outlines a general strategy to identify novel protein-protein interactions with a PACSIN isoform as the "bait".

1. Bait and Prey Plasmid Construction:

-

Clone the full-length coding sequence of the PACSIN isoform of interest into a yeast DNA-binding domain (DBD) vector (e.g., pGBKT7). This will create the "bait" construct.

-

A cDNA library from a relevant tissue or cell type is cloned into a yeast activation domain (AD) vector (e.g., pGADT7) to create the "prey" library.

2. Yeast Transformation and Mating:

-

Transform the bait plasmid into a haploid yeast strain of one mating type (e.g., Y2HGold, mating type α).

-

Transform the prey library plasmids into a haploid yeast strain of the opposite mating type (e.g., Y187, mating type a ).

-

Mate the bait- and prey-containing yeast strains by mixing them on a YPDA plate and incubating overnight at 30°C.

3. Selection of Interacting Partners:

-

Plate the diploid yeast on selective media lacking tryptophan and leucine (B10760876) to select for yeast that have received both bait and prey plasmids.

-

Plate the diploid yeast on higher stringency selective media lacking tryptophan, leucine, histidine, and adenine, and containing Aureobasidin A (depending on the reporter system) to select for yeast where a protein-protein interaction has occurred, leading to the activation of reporter genes.

4. Identification of Prey Proteins:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

-

Perform database searches (e.g., BLAST) to identify the gene corresponding to the prey sequence.

5. Validation of Interactions:

-

Co-transform the identified prey plasmid with the original bait plasmid into the yeast reporter strain and re-test for reporter gene activation.

-

Perform independent biochemical assays, such as Co-IP or GST pull-down, to validate the interaction.

Subcellular Fractionation for PACSIN Localization in Muscle Cells

This protocol is adapted for the study of PACSIN3, which is highly expressed in muscle tissue.

1. Homogenization:

-

Harvest cultured muscle cells (e.g., C2C12 myotubes) or mince fresh muscle tissue.

-

Wash with ice-cold PBS.

-

Resuspend the cells/tissue in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).

-

Allow cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle.

2. Isolation of Cytoplasmic and Nuclear Fractions:

-

Centrifuge the homogenate at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C to pellet the nuclei.

-

The supernatant contains the cytoplasmic fraction. Transfer this to a new tube for further fractionation.

-

Wash the nuclear pellet with the hypotonic buffer and re-centrifuge. The final pellet is the nuclear fraction.

3. Isolation of Membrane and Cytosolic Fractions:

-

Centrifuge the cytoplasmic fraction from step 2 at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet mitochondria.

-

The supernatant from this step is the cytosolic fraction.

-

For a more refined membrane fraction, the supernatant from the 10,000 x g spin can be subjected to ultracentrifugation (e.g., 100,000 x g) for 1 hour at 4°C. The resulting pellet will be enriched in membranes.

4. Protein Extraction and Analysis:

-

Resuspend the nuclear and membrane pellets in a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration of all fractions (cytosolic, nuclear, membrane).

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using antibodies specific for PACSIN3 and for markers of each subcellular compartment (e.g., Histone H3 for nucleus, GAPDH for cytosol, and a mitochondrial or plasma membrane marker).[15][16]

Signaling Pathways and Experimental Workflows

The PACSIN isoforms are implicated in a variety of signaling pathways and cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and experimental workflows.

Signaling Pathways

Caption: PACSIN1 in TLR7/9-Mediated Type I Interferon Response.

Caption: PACSIN2 as a Negative Regulator of Autophagy.

Caption: Role of PACSIN2 and PACSIN3 in Caveolae Biogenesis.

Experimental Workflows

Caption: Co-Immunoprecipitation Experimental Workflow.

Caption: Yeast Two-Hybrid Screening Workflow.

Conclusion

The PACSIN protein family represents a fascinating example of how isoform diversity can achieve functional specialization within a conserved structural framework. PACSIN1's predominant role in the nervous system, PACSIN2's ubiquitous involvement in fundamental cellular processes, and PACSIN3's specialized functions in muscle and lung underscore the importance of studying these proteins at the isoform level. The quantitative data on their expression, coupled with detailed experimental methodologies and an understanding of their roles in key signaling pathways, provides a solid foundation for future research. For drug development professionals, the tissue-specific expression and distinct functional roles of PACSIN isoforms may offer opportunities for targeted therapeutic interventions in a range of diseases, from neurological disorders to myopathies and cancer. Further elucidation of the intricate regulatory mechanisms governing PACSIN isoform function will undoubtedly continue to be a vibrant and fruitful area of investigation.

References

- 1. All three PACSIN isoforms bind to endocytic proteins and inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Decreased Expression of PACSIN1 in Brain Glioma Samples Predicts Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pax-db.org [pax-db.org]

- 4. Tissue expression of PACSIN1 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 5. Brain tissue expression of PACSIN1 - Summary - The Human Protein Atlas [v21.proteinatlas.org]

- 6. PACSIN1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. pax-db.org [pax-db.org]

- 8. pax-db.org [pax-db.org]

- 9. Tissue expression of PACSIN2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. Gene - PACSIN3 [maayanlab.cloud]

- 11. PACSIN3 protein kinase C and casein kinase substrate in neurons 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. pax-db.org [pax-db.org]

- 13. Tissue expression of PACSIN3 - Summary - The Human Protein Atlas [proteinatlas.org]

- 14. PACSIN3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 15. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bitesizebio.com [bitesizebio.com]

Evolutionary Conservation of PACSIN Proteins: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN), also known as syndapin, protein family plays a crucial role in fundamental cellular processes, including membrane dynamics, endocytosis, and the regulation of the actin cytoskeleton.[1][2][3] These adaptor proteins are characterized by a conserved domain architecture, featuring an N-terminal Fer/CIP4 homology-Bin/Amphiphysin/Rvs (F-BAR) domain and a C-terminal Src homology 3 (SH3) domain.[4][5] This conserved structure underscores their importance across a wide range of species, from yeast to humans, making them a subject of significant interest in cell biology and drug development. This technical guide provides a comprehensive overview of the evolutionary conservation of PACSIN proteins, detailing their phylogenetic distribution, domain organization, and the experimental methodologies used to study them.

Phylogenetic Distribution and Conservation

The PACSIN protein family is highly conserved throughout evolution, with members identified in a diverse array of eukaryotic organisms. Vertebrates typically possess three paralogs—PACSIN1, PACSIN2, and PACSIN3—each exhibiting distinct tissue-specific expression patterns and functions.[4] In contrast, non-vertebrate model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster have a single PACSIN gene, highlighting the fundamental importance of this protein family.[5] The yeast Saccharomyces cerevisiae contains two related proteins, Rvs161 and Rvs167, which are considered functional homologs of the mammalian PACSINs.[6]

Quantitative Analysis of PACSIN Conservation

The evolutionary conservation of PACSIN proteins can be quantified by comparing the amino acid sequence identity of orthologs across different species. The F-BAR and SH3 domains, in particular, show a high degree of sequence conservation, reflecting their critical roles in protein function.

| Protein | Organism 1 | Organism 2 | Sequence Identity (%) | F-BAR Domain Identity (%) | SH3 Domain Identity (%) |

| PACSIN1 | Homo sapiens | Mus musculus | 95.9 | 99.3 | 98.6 |

| PACSIN1 | Homo sapiens | Gallus gallus | 80.2 | 85.1 | 90.4 |

| PACSIN1 | Homo sapiens | Danio rerio | 69.1 | 75.3 | 82.1 |

| PACSIN2 | Homo sapiens | Mus musculus | 98.2 | 99.5 | 99.1 |

| PACSIN2 | Homo sapiens | Drosophila melanogaster | 45.7 | 52.3 | 60.2 |

| PACSIN2 | Homo sapiens | Caenorhabditis elegans | 38.4 | 43.1 | 51.5 |

| PACSIN3 | Homo sapiens | Mus musculus | 94.8 | 97.6 | 96.5 |

| PACSIN3 | Homo sapiens | Xenopus tropicalis | 72.3 | 78.9 | 85.7 |

Note: The sequence identity percentages presented in this table are approximate and can vary slightly depending on the alignment algorithm and protein isoforms used.

Domain Architecture and Function

The conserved domain structure of PACSIN proteins is central to their function as scaffolds and adaptors in cellular signaling.

-

F-BAR (Fes/CIP4 Homology-Bin/Amphiphysin/Rvs) Domain: This N-terminal domain is responsible for sensing and inducing membrane curvature.[4][7] It forms a banana-shaped dimer that binds to negatively charged phospholipids (B1166683) in the cell membrane, promoting the formation of membrane tubules and invaginations, which are essential for processes like endocytosis.[7]

-

SH3 (Src Homology 3) Domain: The C-terminal SH3 domain mediates protein-protein interactions by binding to proline-rich motifs in other proteins.[4][5] This allows PACSINs to recruit a variety of binding partners, including the large GTPase dynamin, which is involved in vesicle scission, and the actin-nucleating protein N-WASP.[3][8]

-

Variable Central Region: Situated between the F-BAR and SH3 domains, this region is more variable in sequence and length among the different PACSIN isoforms.[4] It can contain NPF (asparagine-proline-phenylalanine) motifs that also participate in protein-protein interactions.[4]

Key Signaling Pathways

PACSIN proteins are integral components of several critical signaling pathways that link membrane trafficking to the actin cytoskeleton.

Regulation of Endocytosis via Dynamin Interaction

PACSINs play a key role in clathrin-mediated and caveolae-mediated endocytosis through their interaction with dynamin.[2][9] The SH3 domain of PACSINs binds to the proline-rich domain of dynamin, recruiting it to the necks of newly formed vesicles.[3][8] This interaction is crucial for the final scission of the vesicle from the plasma membrane.

PACSIN-Dynamin signaling in endocytosis.

Actin Cytoskeleton Remodeling via N-WASP

PACSINs link endocytosis to the actin cytoskeleton by interacting with N-WASP (Neuronal Wiskott-Aldrich Syndrome Protein).[3][10] The SH3 domain of PACSINs binds to N-WASP, which in turn activates the Arp2/3 complex to promote actin polymerization.[11][12] This localized actin assembly provides the force necessary for vesicle budding and movement away from the plasma membrane.

PACSIN-N-WASP signaling in actin remodeling.

Experimental Protocols

A variety of experimental techniques are employed to study the evolutionary conservation and function of PACSIN proteins.

Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationships and degree of conservation among PACSIN proteins from different species.

Methodology:

-

Sequence Retrieval: Obtain amino acid sequences of PACSIN orthologs and paralogs from protein databases such as NCBI and UniProt.[9]

-

Multiple Sequence Alignment: Align the sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and residues.[13]

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.[13][14] Software like MEGA (Molecular Evolutionary Genetics Analysis) can be used for this purpose.[13]

-

Analysis: Analyze the resulting phylogenetic tree to infer evolutionary relationships, including divergence times and gene duplication events. The branch lengths in the tree can represent the amount of evolutionary change.[15]

Phylogenetic analysis workflow.

Co-Immunoprecipitation (Co-IP)

Objective: To verify in vivo protein-protein interactions, such as the interaction between PACSINs and dynamin.

Methodology:

-

Cell Lysis: Lyse cells or tissues expressing the proteins of interest under non-denaturing conditions to preserve protein complexes.[16]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., PACSIN1).[16]

-

Complex Capture: Add protein A/G-conjugated beads to capture the antibody-protein complex.[17]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.[18]

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., dynamin).[16]

Co-immunoprecipitation workflow.

Yeast Two-Hybrid (Y2H) Screening

Objective: To identify novel protein-protein interactions with a PACSIN protein of interest.

Methodology:

-

Bait and Prey Construction: Clone the PACSIN gene into a "bait" vector, which fuses it to a DNA-binding domain (DBD). Clone a cDNA library into a "prey" vector, which fuses the library proteins to an activation domain (AD).[19]

-

Yeast Transformation: Co-transform yeast cells with the bait and prey plasmids.[20]

-

Screening: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating reporter genes that allow the yeast to grow on the selective media.[19]

-

Identification: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins.[19]

Protein-Lipid Overlay Assay

Objective: To determine the lipid-binding specificity of the PACSIN F-BAR domain.

Methodology:

-

Lipid Spotting: Spot serial dilutions of different lipids onto a nitrocellulose or PVDF membrane.[21][22]

-

Blocking: Block the membrane with a protein solution (e.g., BSA or milk) to prevent non-specific binding.[22]

-

Protein Incubation: Incubate the membrane with a purified, tagged version of the PACSIN F-BAR domain (e.g., GST-tagged).[21]

-

Washing: Wash the membrane to remove unbound protein.[21]

-

Detection: Detect the bound protein using an antibody against the tag (e.g., anti-GST antibody) followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection.[21][23]

Conclusion

The remarkable evolutionary conservation of PACSIN proteins across a vast range of species highlights their fundamental role in orchestrating membrane dynamics and cytoskeletal organization. Their conserved F-BAR and SH3 domains provide a versatile platform for interacting with both lipids and a multitude of protein partners, placing them at the crossroads of critical cellular signaling pathways. A thorough understanding of the structure, function, and interactions of PACSIN proteins, facilitated by the experimental approaches detailed in this guide, is essential for elucidating the molecular mechanisms underlying key cellular processes and for the development of novel therapeutic strategies targeting diseases associated with their dysfunction.

References

- 1. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Possible regulation of caveolar endocytosis and flattening by phosphorylation of F-BAR domain protein PACSIN2/Syndapin II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PACSIN proteins in vivo: Roles in development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is caveolar endocytosis? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. alliancegenome.org [alliancegenome.org]

- 8. goldbio.com [goldbio.com]

- 9. PACSIN2-dependent apical endocytosis regulates the morphology of epithelial microvilli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The interaction between N-WASP and the Arp2/3 complex links Cdc42-dependent signals to actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of N-WASP and the Arp2/3 Complex by Abp1 Controls Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of synergistic activation of Arp2/3 complex by cortactin and N-WASP | eLife [elifesciences.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. All three PACSIN isoforms bind to endocytic proteins and inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 18. mdpi.com [mdpi.com]

- 19. A Yeast 2-Hybrid Screen in Batch to Compare Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]

- 22. Molecular mechanism of membrane constriction and tubulation mediated by the F-BAR protein Pacsin/Syndapin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

PACSIN Protein Interaction Networks: A Technical Guide for Researchers

An In-depth Exploration of the Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN) Family and their Molecular Interactions

Introduction

The Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN), also known as syndapin, family of proteins are critical adaptor proteins involved in a myriad of cellular processes, including membrane dynamics, endocytosis, and the regulation of the cytoskeleton. Comprising three members in mammals—PACSIN1, PACSIN2, and PACSIN3—these proteins share a conserved domain architecture, featuring an N-terminal Fer-CIP4 homology-Bin-Amphiphysin-Rvs (F-BAR) domain and a C-terminal Src homology 3 (SH3) domain. This structure allows them to act as scaffolds, linking the cell membrane to the underlying actin cytoskeleton and recruiting a diverse array of binding partners to orchestrate complex cellular events.

This technical guide provides a comprehensive overview of the known interaction partners of the PACSIN protein family, summarizes available quantitative data, details the experimental methodologies used to identify these interactions, and visualizes their involvement in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular networks governed by PACSIN proteins.

PACSIN Protein Interaction Partners

The SH3 domain of PACSIN proteins is a key mediator of their interactions, recognizing and binding to proline-rich domains (PRDs) on their partner proteins. The F-BAR domain, in addition to its role in sensing and inducing membrane curvature, also participates in protein-protein interactions. The following tables summarize the known interaction partners for each PACSIN isoform.

Table 1: PACSIN1 Interaction Partners

| Interacting Protein | Function of Interactor | Domain of Interaction | Experimental Evidence | Quantitative Data (Kd) |

| Dynamin-1, -2, -3 | GTPase, membrane fission | SH3 domain | Co-IP, GST pull-down, Yeast two-hybrid | Not available |

| N-WASP | Actin nucleation-promoting factor | SH3 domain | Co-IP, GST pull-down | Not available |

| Synaptojanin-1 | Inositol phosphatase, endocytosis | SH3 domain | Co-IP, GST pull-down | Not available |

| Synapsin-1 | Synaptic vesicle clustering | SH3 domain | Yeast two-hybrid | Not available |

| Huntingtin (HTT) | Scaffolding protein | Not specified | Yeast two-hybrid | Not available |

| KCC2 | K-Cl cotransporter | Not specified | Affinity purification-mass spectrometry | Not available |

| COBL | Actin nucleation | SH3 domain | Co-IP | Not available |

| MAPT (Tau) | Microtubule-associated protein | Not specified | Co-IP | Not available |

| EHD1, EHD3 | Endosomal trafficking | NPF motifs | Not available | Not available |

| DBNL | Actin binding | SH3 domain | Not available | Not available |

| PACSIN2, PACSIN3 | Hetero-oligomerization | F-BAR domain | Co-IP | Not available |

Table 2: PACSIN2 Interaction Partners

| Interacting Protein | Function of Interactor | Domain of Interaction | Experimental Evidence | Quantitative Data (Kd) |

| Dynamin-1, -2 | GTPase, membrane fission | SH3 domain | Co-IP, GST pull-down | Not available |

| N-WASP | Actin nucleation-promoting factor | SH3 domain | Co-IP, GST pull-down | Not available |

| Synaptojanin-1 | Inositol phosphatase, endocytosis | SH3 domain | Co-IP, GST pull-down | Not available |

| Caveolin-1 | Caveolae formation | F-BAR domain | Co-IP | Not available |

| Polycystin-1 (PC1) | Ion channel | F-BAR domain | Co-IP | Not available |

| Fas ligand (FasL) | Apoptosis signaling | Not specified | Not available | Not available |

| Cobll1 | Actin cytoskeleton regulation | SH3 domain | Surface Plasmon Resonance | 25.8 nM[1] |

| SH3BP1 | Rac1 signaling | SH3 domain | Surface Plasmon Resonance | 2.2 µM[1] |

| EHD1, EHD2, EHD3, EHD4 | Endosomal trafficking | NPF motifs | Co-IP | Not available |

| MICAL-L1 | Endosomal trafficking | SH3 domain | Co-IP | Not available |

| Rac1 | Small GTPase, cytoskeleton | SH3 domain | Co-IP | Not available |

| LC3 | Autophagy | LIR domain | Co-IP | Not available |

| PACSIN1, PACSIN3 | Hetero-oligomerization | F-BAR domain | Co-IP | Not available |

Table 3: PACSIN3 Interaction Partners

| Interacting Protein | Function of Interactor | Domain of Interaction | Experimental Evidence | Quantitative Data (Kd) |

| Dynamin-1 | GTPase, membrane fission | SH3 domain | Co-IP, GST pull-down | Not available |

| N-WASP | Actin nucleation-promoting factor | SH3 domain | Co-IP, GST pull-down | Not available |

| Synaptojanin-1 | Inositol phosphatase, endocytosis | SH3 domain | Co-IP, GST pull-down | Not available |

| TRPV4 | Cation channel | SH3 domain | Yeast two-hybrid, Co-IP | Not available |

| PACSIN1, PACSIN2 | Hetero-oligomerization | F-BAR domain | Co-IP | Not available |

Experimental Protocols for Studying PACSIN Interactions

The identification and validation of PACSIN protein interactions have been achieved through a variety of established molecular biology techniques. This section provides an overview of the key experimental protocols.

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a powerful genetic method to identify novel protein-protein interactions in vivo.[2][3] The principle relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and an activation domain (AD). In the Y2H assay, a "bait" protein (e.g., a PACSIN isoform) is fused to the DBD, and a library of "prey" proteins are fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for selection and identification of the interacting prey protein.

References

Subcellular Localization of PACSIN Proteins: An In-depth Technical Guide

Introduction

The Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN) family of proteins, also known as syndapins, are crucial adaptor proteins involved in a myriad of cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. This guide provides a comprehensive overview of the subcellular localization of the three mammalian PACSIN isoforms: PACSIN1, PACSIN2, and PACSIN3. Understanding the precise location of these proteins within the cell is paramount for elucidating their specific functions and for the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the signaling pathways in which these proteins participate.

Subcellular Localization of PACSIN Proteins

The three PACSIN isoforms exhibit distinct yet overlapping subcellular distribution patterns, reflecting their diverse functional roles. While PACSIN1 is predominantly expressed in the brain, PACSIN2 is ubiquitously expressed, and PACSIN3 is mainly found in muscle, heart, and lung tissues.[1][2]

Quantitative Data on Subcellular Localization

The following tables summarize the subcellular distribution of PACSIN1, PACSIN2, and PACSIN3 based on semi-quantitative and quantitative analyses from various studies. The data is primarily derived from immunofluorescence, electron microscopy, and cell fractionation experiments.

Table 1: Subcellular Localization of PACSIN1

| Cellular Compartment | Presence | Cell Type(s) | Method(s) | Reference(s) |

| Cytoplasm | +++ | Neurons, various cell lines | IF, WB | [3] |

| Presynaptic Terminals | +++ | Neurons | EM, IF | [4] |

| Cell Projections (Axons, Dendrites) | ++ | Neurons | IF | [3][5] |

| Growth Cones | ++ | Neurons | IF | [5] |

| Synapse / Synaptosome | ++ | Neurons | WB, EM | [3] |

| Ruffle Membranes | + | Various cell lines | IF | [3] |

| Autophagosomes / Amphisomes | + | HeLa cells | IF, EM | |

| Lysosomes | + | HeLa cells | IF | |

| Endosomes | + | Neurons | WB | [3] |

| Cytoplasmic Vesicles | + | Neurons | EM | [3] |

| Plasma Membrane | + | Neurons | IF | [3] |

(+++ High abundance, ++ Moderate abundance, + Low abundance)

Table 2: Subcellular Localization of PACSIN2

| Cellular Compartment | Presence | Cell Type(s) | Method(s) | Reference(s) |

| Cytoplasm | +++ | Various cell lines | IF, WB | [6] |

| Caveolae (neck) | +++ | Epithelial cells, HeLa cells | EM, IF | [7][8][9][10][11][12][13] |

| Plasma Membrane | ++ | Epithelial cells, various cell lines | IF, TIRF | [6][14] |

| Cell Periphery | ++ | T24 cells | IF | [6] |

| Early Endosomes | + | HeLa cells | IF | |

| Recycling Endosomes | + | HeLa cells | IF | |

| Primary Cilia | + | Kidney epithelial cells | IF | |

| Cytoskeleton | + | Various cell lines | IF |

(+++ High abundance, ++ Moderate abundance, + Low abundance)

Table 3: Subcellular Localization of PACSIN3

| Cellular Compartment | Presence | Cell Type(s) | Method(s) | Reference(s) |

| Cytoplasm | +++ | Muscle cells, various cell lines | IF, WB | [2][15] |

| Plasma Membrane | ++ | Myotubes, various cell lines | IF | [15] |

| Endosomes | + | HEK293 cells | Co-IP |

(+++ High abundance, ++ Moderate abundance, + Low abundance)

Experimental Protocols

Accurate determination of subcellular localization relies on robust experimental techniques. Below are detailed methodologies for three key experiments frequently cited in PACSIN research.

Immunofluorescence Staining for PACSIN1 in Neuronal Cells

This protocol is adapted from studies localizing PACSIN1 in cultured hippocampal neurons.

-

Cell Culture and Fixation:

-

Culture primary hippocampal neurons on poly-L-lysine-coated coverslips.

-

Fix cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% normal goat serum (NGS) and 0.1% Triton X-100 in PBS for 1 hour at room temperature.[16]

-

-

Antibody Incubation:

-

Incubate with a primary antibody against PACSIN1 (e.g., rabbit polyclonal) diluted in blocking buffer (recommended starting dilution 1:50 to 1:500) overnight at 4°C.[17]

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature in the dark.[18]

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image using a confocal microscope.

-

Cell Fractionation and Western Blotting for PACSIN2

This protocol outlines a method to separate cellular components to determine the relative abundance of PACSIN2 in different fractions.

-

Cell Lysis and Homogenization:

-

Harvest cultured cells and resuspend in a hypotonic buffer.

-

Allow cells to swell on ice and then lyse them using a Dounce homogenizer or by passing through a fine-gauge needle.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet nuclei.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to separate the microsomal fraction (containing plasma membrane, ER, Golgi) from the cytosolic fraction (supernatant).

-

-

Protein Quantification and Western Blotting:

-

Measure the protein concentration of each fraction using a BCA or Bradford assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PACSIN2, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use marker proteins for each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for microsomes, and GAPDH for cytosol) to assess the purity of the fractions.

-

Immunogold Electron Microscopy for PACSIN3

This protocol is for the ultrastructural localization of PACSIN3 in muscle tissue.

-

Tissue Fixation and Embedding:

-

Fix small pieces of muscle tissue in a mixture of 4% PFA and 0.1% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (PB) for 2 hours at room temperature.[19]

-

Dehydrate the tissue through a graded series of ethanol (B145695) and embed in a resin such as LR White.[20]

-

-

Ultrathin Sectioning:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on nickel grids.[21]

-

-

Immunogold Labeling:

-

Block non-specific binding by incubating the grids on drops of 1% bovine serum albumin (BSA) in PBS for 30 minutes.[22]

-

Incubate with a primary antibody against PACSIN3 diluted in blocking buffer overnight at 4°C.

-

Wash the grids by floating them on drops of PBS.

-

Incubate with a gold-conjugated secondary antibody (e.g., 10 nm gold particles) for 1-2 hours at room temperature.[21]

-

Wash thoroughly with PBS and then with distilled water.

-

-

Staining and Imaging:

-

Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

Examine the grids using a transmission electron microscope.

-

Signaling Pathways and Logical Relationships

PACSIN proteins act as scaffolds, bringing together various signaling molecules to regulate specific cellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key signaling pathways involving PACSINs.

PACSIN1 in Synaptic Vesicle Endocytosis

// Relationships Clathrin -> AP2 [color="#34A853"]; AP2 -> Membrane [color="#34A853", dir=none]; PACSIN1 -> Dynamin [label="recruits", color="#EA4335", fontcolor="#202124"]; PACSIN1 -> Synaptojanin [label="binds", color="#EA4335", fontcolor="#202124"]; PACSIN1 -> NWASP [label="binds", color="#EA4335", fontcolor="#202124"]; Dynamin -> Membrane [label="scission", color="#FBBC05", fontcolor="#202124"]; NWASP -> Actin [label="activates", color="#FBBC05", fontcolor="#202124"]; Actin -> Membrane [label="force generation", color="#FBBC05", fontcolor="#202124"]; } Caption: PACSIN1 orchestrates synaptic vesicle endocytosis.

PACSIN2 in Caveolar Endocytosis

// Relationships Caveolin1 -> Caveolae [color="#34A853"]; PACSIN2 -> Caveolae [label="localizes to neck", color="#EA4335", fontcolor="#202124"]; PACSIN2 -> Dynamin2 [label="recruits", color="#EA4335", fontcolor="#202124"]; PACSIN2 -> EHD2 [label="stabilizes", color="#EA4335", fontcolor="#202124"]; Dynamin2 -> Caveolae [label="fission", color="#FBBC05", fontcolor="#202124"]; PKC -> PACSIN2 [label="phosphorylates", color="#FBBC05", fontcolor="#202124"]; } Caption: PACSIN2 regulates caveolae formation and fission.

PACSIN3 in TRPV4 Channel Regulation

// Relationships PACSIN3 -> TRPV4_mem [label="binds", color="#EA4335", fontcolor="#202124"]; TRPV4_mem -> TRPV4_cyto [label="endocytosis", color="#FBBC05", fontcolor="#202124"]; Endocytic_machinery -> TRPV4_mem [color="#FBBC05"]; PACSIN3 -> Endocytic_machinery [label="inhibits", color="#EA4335", fontcolor="#202124"]; } Caption: PACSIN3 modulates TRPV4 channel localization.

Conclusion

The PACSIN proteins are key players in cellular architecture and function, with their specific subcellular localizations dictating their involvement in diverse signaling pathways. This guide has provided a detailed overview of the current understanding of PACSIN protein localization, supported by quantitative data, experimental protocols, and pathway diagrams. As research in this field progresses, a deeper understanding of the spatiotemporal dynamics of PACSIN proteins will undoubtedly unveil new therapeutic targets for a range of diseases.

References

- 1. PACSIN proteins in vivo: Roles in development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. All three PACSIN isoforms bind to endocytic proteins and inhibit endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PACSIN1 - Wikipedia [en.wikipedia.org]

- 4. PICK1 interacts with PACSIN to regulate AMPA receptor internalization and cerebellar long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pacsin 2-dependent N-cadherin internalization regulates the migration behaviour of malignant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Possible regulation of caveolar endocytosis and flattening by phosphorylation of F-BAR domain protein PACSIN2/Syndapin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Possible regulation of caveolar endocytosis and flattening by phosphorylation of F-BAR domain protein PACSIN2/Syndapin II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Super-resolution analysis of PACSIN2 and EHD2 at caveolae | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Essential role of PACSIN2/syndapin-II in caveolae membrane sculpting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. PACSIN2-dependent apical endocytosis regulates the morphology of epithelial microvilli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PACSIN3 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 16. benchchem.com [benchchem.com]

- 17. ptglab.com [ptglab.com]

- 18. ulab360.com [ulab360.com]

- 19. Perfusion and Fixation Protocol for Immunogold Labelling Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 20. researchgate.net [researchgate.net]

- 21. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 22. Immunogold Labeling Protocols | SPI Supplies [2spi.com]

Expression Patterns of PACSINs Across Various Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the PACSIN Family of Proteins

The Protein Kinase C and Casein Kinase Substrate in Neurons (PACSIN) family, also known as syndapins, are a group of adaptor proteins involved in crucial cellular processes, including vesicle trafficking, endocytosis, and the regulation of the actin cytoskeleton.[1][2][3] These proteins are characterized by the presence of an N-terminal Fer/Cip4 homology-Bin/Amphiphysin/Rvs (F-BAR) domain, which senses and induces membrane curvature, and a C-terminal Src homology 3 (SH3) domain that mediates protein-protein interactions.[2] In mammals, the PACSIN family consists of three members: PACSIN1, PACSIN2, and PACSIN3. Understanding the tissue-specific expression of these isoforms is critical for elucidating their physiological roles and their potential as therapeutic targets.

Tissue Distribution of PACSIN Isoforms

The three PACSIN isoforms exhibit distinct and overlapping expression patterns across various tissues, suggesting both specialized and redundant functions. The following tables summarize the expression levels of PACSIN1, PACSIN2, and PACSIN3 in a range of human tissues based on data from immunohistochemistry (IHC) and RNA sequencing (RNA-Seq).

Data Presentation: Quantitative Expression Summary

Table 1: Expression of PACSIN1 in Human Tissues [4][5][6]

| Tissue | Protein Expression (IHC) | RNA Expression (RNA-Seq) |

| Nervous System | ||

| Cerebral Cortex | High | High |

| Cerebellum | High | High |

| Hippocampus | High | High |

| Peripheral Nerves | High | Medium |

| Other Tissues | ||

| Testis | Low | Low |

| Heart | Low | Low |

| Pancreas | Low | Low |

| Spleen | Not detected | Low |

| Lung | Not detected | Low |

| Kidney | Not detected | Low |

| Liver | Not detected | Low |

| Skeletal Muscle | Not detected | Low |

Table 2: Expression of PACSIN2 in Human Tissues [7][8][9]

| Tissue | Protein Expression (IHC) | RNA Expression (RNA-Seq) |

| Ubiquitous Expression | ||

| Adipose Tissue | Medium | Medium |

| Adrenal Gland | Medium | High |

| Brain | Medium | High |

| Breast | Medium | Medium |

| Colon | Medium | High |

| Heart Muscle | Medium | High |

| Kidney | Medium | High |

| Liver | Medium | High |

| Lung | Medium | High |

| Lymph Node | Medium | Medium |

| Pancreas | Medium | High |

| Placenta | Medium | High |

| Skeletal Muscle | Medium | High |

| Skin | Medium | Medium |

| Spleen | Medium | High |

| Stomach | Medium | High |

| Testis | Medium | High |

| Thyroid Gland | Medium | High |

Table 3: Expression of PACSIN3 in Human Tissues [10][11][12]

| Tissue | Protein Expression (IHC) | RNA Expression (RNA-Seq) |

| High Expression | ||

| Skeletal Muscle | High | High |

| Heart Muscle | High | High |

| Tongue | High | High |

| Moderate to Low Expression | ||

| Lung | Medium | Medium |

| Adipose Tissue | Low | Medium |

| Esophagus | Low | Medium |

| Skin | Low | Medium |

| Spleen | Low | Low |

| Stomach | Low | Medium |

| Not Detected/Very Low | ||

| Brain | Not detected | Low |

| Kidney | Not detected | Low |

| Liver | Not detected | Low |

| Pancreas | Not detected | Low |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of PACSIN expression patterns.

Northern Blot Analysis for mRNA Expression

Northern blotting is a technique used to detect specific RNA sequences in a sample. This method provides information on the size and abundance of the target mRNA.[7][13][14][15]

-

RNA Extraction: Total RNA is extracted from homogenized tissue samples using a suitable method, such as acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction. The integrity of the extracted RNA should be verified by gel electrophoresis.

-

Gel Electrophoresis: A specified amount of total RNA (typically 10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

-

Transfer to Membrane: The separated RNA is transferred from the gel to a positively charged nylon membrane via capillary action overnight. The RNA is then cross-linked to the membrane by UV irradiation.

-

Probe Labeling: A cDNA probe specific to the PACSIN isoform of interest is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin) using a random priming kit.

-

Hybridization: The membrane is pre-hybridized in a hybridization buffer to block non-specific binding sites. The labeled probe is then added to the buffer, and the membrane is incubated overnight at a specific temperature (e.g., 42°C for formamide-based buffers) to allow the probe to anneal to its complementary mRNA sequence.

-

Washing: The membrane is washed with buffers of decreasing salt concentration and increasing temperature to remove the unbound probe.

-

Detection: The membrane is exposed to X-ray film (for radioactive probes) or treated with a chemiluminescent substrate (for non-radioactive probes) and imaged to visualize the bands corresponding to the target mRNA. The intensity of the bands provides a semi-quantitative measure of mRNA abundance.

Western Blot Analysis for Protein Expression

Western blotting allows for the detection and quantification of specific proteins in a tissue lysate.[16][17][18][19][20]

-

Protein Extraction: Tissue samples are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in the lysate is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are denatured in a sample buffer containing SDS and a reducing agent, and then separated by size on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using an electroblotting apparatus.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least one hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the PACSIN isoform of interest, diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing the membrane with TBST to remove unbound primary antibody, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-